D-GlucuronicAcid-(6-C14)
Description
Significance of Glucuronic Acid in Biological Systems and Metabolic Networks
Glucuronic acid is a crucial component in the metabolism of a wide range of organisms, including microorganisms, plants, and animals. wikipedia.orgfoodb.ca It was first isolated from urine. wikipedia.orgfoodb.ca One of its most vital roles is in the process of glucuronidation, a major Phase II detoxification pathway primarily occurring in the liver. wikipedia.orgyoutube.comkombuchabrewers.org In this process, the enzyme UDP-glucuronyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to various substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and hormones. wikipedia.orgyoutube.com This conjugation makes the substances more water-soluble, facilitating their excretion from the body through urine or bile. wikipedia.orgyoutube.comkombuchabrewers.org The carboxyl group of glucuronic acid is ionized at physiological pH, which contributes to this increased water solubility. wikipedia.org
Beyond detoxification, glucuronic acid is an essential building block for various essential polysaccharides known as glycosaminoglycans (GAGs). wikipedia.orgkombuchabrewers.org These include:
Hyaluronic acid: Found in connective tissues, skin, cartilage, and synovial fluid. wikipedia.orgkombuchabrewers.org
Chondroitin (B13769445) sulfate (B86663): A major component of cartilage, connective tissue, and bone. wikipedia.orgkombuchabrewers.org
Heparin: A well-known anticoagulant found in mast cells, lung, and liver. wikipedia.org
Dermatan sulfate: Present in skin, blood vessels, and heart valves. wikipedia.org
The production of UDP-glucuronic acid is a critical initial step in the biosynthesis of these vital proteoglycans. vaia.com Furthermore, glucuronic acid can be converted into xylulose 5-phosphate, an intermediate in the pentose (B10789219) phosphate (B84403) pathway, highlighting its integration into multiple metabolic networks. vaia.com
Historical Development of D-Glucuronic Acid-(6-C14) Utilization in Scientific Inquiry
The use of radiolabeled compounds in biological research has a long history. Early studies on the biosynthesis of conjugated D-glucuronic acid utilized radiotracer techniques to elucidate its metabolic pathways. nih.gov The synthesis of D-glucose-6-¹⁴C and subsequently D-glucuronic acid-6-¹⁴C became crucial for this research, though initial methods were not highly efficient. nist.gov
Over time, improved synthesis procedures were developed, making these valuable research tools more accessible. nist.gov One of the key areas of investigation was the role of glucuronic acid as a precursor for L-ascorbic acid (Vitamin C). Studies using D-glucuronolactone-6-¹⁴C in rats and humans helped to delineate the species-specific differences in this biosynthetic pathway. karger.com For instance, it was found that unlike rats, humans could not efficiently convert D-glucuronic-6-¹⁴C acid to ascorbic acid. karger.com
More recent research has employed D-glucuronic acid labeled with ¹⁴C to investigate the intricate structures of complex polysaccharides like heparin. nih.gov By selectively introducing ¹⁴C into the D-glucuronic acid residues during biosynthesis, researchers could identify the specific uronic acid moieties within the polysaccharide structure. nih.gov
Scope and Advanced Objectives of Research Employing D-Glucuronic Acid-(6-C14) as a Radiotracer
The application of D-Glucuronic Acid-(6-C14) in modern research is extensive, with advanced objectives aimed at understanding complex biological phenomena at a molecular level.
Key Research Areas and Objectives:
Xenobiotic Metabolism and Toxicology: A primary application is in the study of how organisms metabolize and eliminate foreign compounds (xenobiotics), including drugs, pollutants, and toxins. imperial.ac.ukresearchgate.net By using ¹⁴C-labeled glucuronic acid, researchers can track the formation and fate of glucuronide conjugates, which is a critical step in detoxification. nih.govnih.gov This is essential for assessing the safety and efficacy of new drugs and understanding the health impacts of environmental chemicals. moravek.commoravek.com
Polysaccharide Biosynthesis and Function: D-Glucuronic Acid-(6-C14) is instrumental in elucidating the biosynthesis of glycosaminoglycans (GAGs). scispace.com By tracing the incorporation of the ¹⁴C label, scientists can study the assembly of these complex carbohydrates and their roles in tissue structure, cell signaling, and disease processes. For example, studies on maize root-tips have used ¹⁴C-labeled precursors to investigate the synthesis of cell wall polysaccharides during differentiation. scispace.com
Drug Development and Pharmacokinetics: In the pharmaceutical industry, ¹⁴C-labeled compounds are indispensable for ADME (absorption, distribution, metabolism, and excretion) studies. openmedscience.comopenmedscience.comnih.gov Using D-Glucuronic Acid-(6-C14) or a drug labeled with ¹⁴C allows for the precise tracking of the drug and its metabolites, including glucuronide conjugates, providing critical data for drug development. researchgate.net
Metabolic Pathway Analysis: The use of specifically labeled molecules like D-Glucuronic Acid-(6-C14) allows for detailed mapping of metabolic pathways. openmedscience.com For instance, studies comparing the metabolism of glucose-1-¹⁴C and glucose-6-¹⁴C have provided insights into the relative activities of different glucose catabolism pathways in humans. scispace.com
Interactive Data Table: Research Applications of D-Glucuronic Acid-(6-C14)
| Research Area | Specific Application | Key Findings/Objectives |
| Xenobiotic Metabolism | Studying the glucuronidation of drugs and toxins. | Elucidating detoxification pathways and assessing the metabolic fate of foreign compounds. imperial.ac.uknih.gov |
| Polysaccharide Biosynthesis | Investigating the formation of glycosaminoglycans (GAGs) like heparin and hyaluronic acid. | Understanding the assembly and function of the extracellular matrix. nih.govscispace.com |
| Drug Development | Performing ADME (Absorption, Distribution, Metabolism, Excretion) studies. | Determining the pharmacokinetic profile of new drug candidates. openmedscience.comnih.gov |
| Metabolic Pathway Analysis | Tracing the conversion of glucuronic acid to other metabolites. | Quantifying the flux through different metabolic routes, such as the pentose phosphate pathway. vaia.comscispace.com |
| Ascorbic Acid Synthesis | Investigating the precursors of Vitamin C synthesis. | Delineating species-specific differences in biosynthetic capabilities. karger.com |
Properties
CAS No. |
117608-68-1 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Synonyms |
D-GlucuronicAcid-(6-C14) |
Origin of Product |
United States |
Synthesis and Radiochemical Characterization of D Glucuronic Acid 6 C14
Methodologies for Stereospecific Carbon-14 Labeling at the C-6 Position
Achieving stereospecific labeling at the C-6 position of D-glucuronic acid is a complex process that requires precise chemical or biochemical control. The goal is to introduce the 14C isotope exclusively at the sixth carbon atom without altering the molecule's natural D-configuration.
Chemical synthesis is a common and reliable method for producing D-Glucuronic Acid-(6-C14). The selection of appropriate precursors is the foundational step for a successful synthesis. A widely utilized approach is an adaptation of the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose.
A key synthetic route begins with a protected derivative of a shorter sugar, such as 1,2-O-isopropylidene-D-xylo-dialdopentofuranose, which is derived from D-glucose. nist.gov The radiolabel is introduced using a Carbon-14 labeled cyanide source, typically sodium cyanide-C14 (Na¹⁴CN). nist.govgoogle.com
The core of the synthesis involves the following key steps:
Cyanohydrin Formation: The aldehydic group of 1,2-O-isopropylidene-D-xylo-dialdopentofuranose reacts with sodium cyanide-C14. This reaction forms a mixture of two epimeric cyanohydrins, where the ¹⁴C-labeled cyanide group has been added to the carbon chain. nist.govrsc.org
Stereoisomer Separation: The reaction produces both the D-gluco and L-ido epimers. A crucial step is the separation of the desired D-gluco configuration. An improved method involves the selective crystallization of a salt of the 1,2-O-isopropylidene-D-glucuronic-6-C14 acid, which effectively separates it from the L-ido epimer. nist.gov
Hydrolysis and Deprotection: The nitrile group (-C¹⁴N) of the isolated D-gluco cyanohydrin is hydrolyzed to a carboxylic acid (-¹⁴COOH). Subsequently, the isopropylidene protecting group is removed by acid hydrolysis to yield the final product, D-Glucuronic Acid-(6-C14). nist.gov
This multi-step chemical synthesis ensures that the Carbon-14 label is specifically located at the C-6 position.
| Precursor | Role in Synthesis | Reference |
|---|---|---|
| 1,2-O-isopropylidene-D-glucose | Starting material for the synthesis of the pentose (B10789219) precursor. | nist.gov |
| Sodium Cyanide-C14 (Na¹⁴CN) | Source of the Carbon-14 radiolabel, incorporated to form the C-6 position. | google.comrsc.org |
| 1,2-O-isopropylidene-D-xylo-dialdopentofuranose | Intermediate aldehyde that reacts with Na¹⁴CN. | nist.gov |
Biosynthetic methods leverage the enzymatic machinery of living organisms to incorporate isotopes into molecules. nih.govresearchgate.net While direct, large-scale biosynthetic production of specifically D-Glucuronic Acid-(6-C14) is less common than chemical synthesis, it is theoretically achievable.
The primary biological pathway for glucuronic acid formation involves the oxidation of UDP-α-D-glucose. wikipedia.org Therefore, a biosynthetic approach would necessitate feeding a biological system with D-glucose labeled at the C-6 position (D-Glucose-(6-C14)). The organism's enzymes would then process this labeled glucose, preserving the label's position through the metabolic pathway to produce UDP-D-Glucuronic Acid-(6-C14).
For instance, experiments have shown that when 1-¹⁴C-glucose is administered to a rabbit, the glucuronic acid moiety of menthyl glucuronide isolated from the urine is labeled predominantly at the C-1 position. researchsolutions.comnih.gov This demonstrates the principle that the carbon skeleton of glucose is conserved during its conversion to glucuronic acid. By extension, starting with D-Glucose-(6-C14) would result in the desired C-6 labeled product.
This approach is valuable for studying metabolic pathways in vivo but may be less efficient for producing large quantities of the pure, labeled compound compared to chemical synthesis. nih.gov
Maximizing the radiochemical yield (RCY) is essential for an efficient and cost-effective synthesis, especially when dealing with expensive radioactive precursors. Several strategies can be employed to optimize the yield of D-Glucuronic Acid-(6-C14).
General Optimization Principles:
Precursor Concentration: Adjusting the molar ratio of the reactants, such as the sugar precursor and the labeled cyanide, is critical. Using the optimal concentration can maximize the reaction efficiency and minimize the formation of side products. nih.gov
Reaction Conditions: Temperature, reaction time, and pH must be carefully controlled. For instance, the cyanohydrin reaction is sensitive to pH, and maintaining optimal conditions can favor the formation of the desired product.
Specific Strategies for D-Glucuronic Acid-(6-C14) Synthesis: A significant improvement in yield comes from avoiding the difficult separation of epimeric lactones via chromatography. nist.gov Instead, the separation of a pure, crystalline salt of the intermediate, 1,2-O-isopropylidene-D-glucuronic acid, prevents product loss that would otherwise occur from the partial hydrolysis of protecting groups during other separation techniques. nist.gov This specific modification has led to reported radiochemical yields as high as 92%. nist.gov
| Optimization Parameter | Effect on Yield | Rationale | Reference |
|---|---|---|---|
| Precursor Concentration | Significant | Affects reaction kinetics and minimizes side-product formation. | nih.gov |
| pH Control | Significant | Crucial for the efficiency of the cyanohydrin reaction. | nist.gov |
| Intermediate Purification Method | High | Crystallization of an intermediate salt avoids losses associated with chromatography and hydrolysis. | nist.gov |
| Reaction Time and Temperature | Moderate | Ensures complete reaction while preventing degradation of reactants and products. | nih.gov |
Rigorous Analytical Validation of Radiochemical and Chemical Purity
After synthesis, it is imperative to verify the identity, purity, and integrity of the D-Glucuronic Acid-(6-C14). This involves confirming that the radioactivity is associated with the correct chemical structure and that other chemical or radiochemical impurities are below acceptable limits.
Chromatographic methods are the cornerstone for assessing the radiochemical purity (RCP) of labeled compounds. nih.gov They work by separating the desired radiolabeled product from potential impurities.
Thin-Layer Chromatography (TLC): Radio-TLC is a rapid and simple method for determining RCP. d-nb.infoescholarship.org A small spot of the sample is placed on a stationary phase (e.g., a silica (B1680970) gel plate), which is then developed in a suitable mobile phase. ymaws.com Different compounds travel up the plate at different rates. The distribution of radioactivity on the plate is then measured with a radiation detector. This allows for the quantification of the percentage of radioactivity corresponding to D-Glucuronic Acid-(6-C14) versus impurities like unreacted ¹⁴C-cyanide.
High-Performance Liquid Chromatography (HPLC): Radio-HPLC offers higher resolution and more precise quantification than TLC. nih.gov The sample is passed through a column packed with a stationary phase under high pressure. A detector, often UV or an Evaporative Light Scattering Detector (ELSD), is placed in series with a radioactivity detector. helixchrom.comresearchgate.net This setup allows for the simultaneous determination of both chemical and radiochemical purity. Specific HPLC methods have been developed for the analysis of glucuronic acid, separating it from its precursors and related sugar acids. shodex.comnih.govshodexhplc.com
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Radio-TLC | Separation based on differential partitioning between a stationary and mobile phase on a plate. | Fast, simple, low cost. | Lower resolution compared to HPLC. | d-nb.infoescholarship.org |
| Radio-HPLC | High-pressure separation on a packed column with in-line radioactivity detection. | High resolution, high sensitivity, quantitative for both chemical and radiochemical purity. | More complex, expensive equipment required. | nih.govhelixchrom.com |
While chromatography confirms purity, spectroscopic methods are used to confirm the chemical structure of the synthesized molecule and the position of the radiolabel.
Direct analysis of a C-14 labeled compound by methods like Nuclear Magnetic Resonance (NMR) is not standard because ¹⁴C is a beta-emitter and not readily detected by NMR. Therefore, structural confirmation often relies on two key approaches:
Well-Defined Synthesis: The primary confirmation comes from the use of a validated chemical synthesis where the reaction mechanism unequivocally places the label at the C-6 position.
Analysis of Stable-Isotope Analogues: During the development of the synthesis, an identical route is often performed using a stable isotope, such as Carbon-13 (¹³C), at the desired position (e.g., using Na¹³CN). The resulting D-Glucuronic Acid-(6-¹³C) can be analyzed directly by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy on the ¹³C-labeled analogue would show a significantly enhanced signal for the C-6 carbon, confirming the label's position. acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the correct molecular weight of the labeled compound. Furthermore, tandem MS (MS/MS) can be used to fragment the molecule. Analysis of the resulting fragments can reveal which parts of the molecule retain the isotopic label, thereby confirming its position. nih.gov
These analytical techniques, used in combination, provide a comprehensive validation of the identity, purity, and structural integrity of the synthesized D-Glucuronic Acid-(6-C14), ensuring its suitability for research applications.
Advanced Methodological Frameworks for Tracing D Glucuronic Acid 6 C14 and Its Metabolites
Strategies for Sample Preparation and Extraction of Radiolabeled Metabolites from Complex Biological Matrices
The accurate analysis of D-Glucuronic Acid-(6-C14) and its metabolites begins with robust sample preparation. The primary goal is to efficiently extract the radiolabeled analytes from complex biological matrices such as plasma, urine, feces, and tissue homogenates while removing interfering substances like proteins and salts.
A common initial step for tissue samples is homogenization in a suitable buffer to create a uniform suspension. For liquid samples like plasma or urine, protein precipitation is often necessary. This is typically achieved by adding organic solvents, such as acetonitrile (B52724) or methanol, or acids like trichloroacetic acid, which denature proteins, causing them to precipitate out of the solution.
Following initial cleanup, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed for further purification and concentration of the analytes. In LLE, the sample is partitioned between two immiscible liquid phases, an aqueous phase and an organic solvent. The choice of solvent is critical and depends on the polarity of the target metabolites. For SPE, the sample is passed through a cartridge containing a solid adsorbent. The analytes of interest are retained on the solid phase while impurities are washed away. The retained compounds are then eluted with a small volume of an appropriate solvent.
Quantitative Detection and Imaging of Carbon-14 Radioactivity
Once extracted, the radioactivity of Carbon-14 labeled compounds must be accurately measured. Several techniques are available, each offering distinct advantages in sensitivity, resolution, and application.
Liquid Scintillation Counting (LSC) is a widely used and reliable technique for quantifying the total Carbon-14 radioactivity in a liquid sample. openmedscience.com The sample extract is mixed with a scintillation cocktail in a vial. The beta particles emitted by the decay of 14C interact with the scintillator molecules in the cocktail, producing flashes of light (scintillations). illinois.edu A photomultiplier tube within the liquid scintillation counter detects these light flashes, and the rate of flashes is proportional to the amount of radioactivity in the sample.
Table 1: Comparison of Radioactivity Detection Techniques
| Feature | Liquid Scintillation Spectrometry (LSC) | Phosphor Imaging / Autoradiography | Accelerator Mass Spectrometry (AMS) |
|---|---|---|---|
| Principle | Measures light flashes from beta particle interaction with a scintillator. | Captures spatial distribution of radioactivity on a phosphor screen or film. azurebiosystems.com | Directly counts individual 14C atoms. tandfonline.com |
| Primary Application | Bulk quantification of radioactivity in liquid samples for pharmacokinetic analysis. researchgate.net | Visualization of radiolabel distribution in tissue sections. nih.gov | Ultrasensitive quantification for microdosing and low-level tracer studies. nih.gov |
| Sensitivity | Moderate (pmol to nmol range). nih.gov | High (visual), quantitative over a wide dynamic range. nih.gov | Extremely High (amol to fmol range). nih.gov |
| Sample Type | Liquid samples (e.g., plasma extracts, urine). | Solid samples (e.g., whole-body or organ tissue slices). qps.com | Solid (graphitized) or gaseous (CO2) carbon from any sample type. nih.gov |
| Output | Disintegrations per minute (DPM) or Becquerels (Bq). | 2D image showing radioactivity intensity and location. | Isotope ratio (14C/12C), convertible to absolute quantity. nih.gov |
| Spatial Resolution | None. | High (micrometer range). | None (bulk sample measurement). |
To understand where D-Glucuronic Acid-(6-C14) and its metabolites accumulate in the body, quantitative whole-body autoradiography (QWBA) is employed. qps.com In this technique, thin sections of tissues from dosed non-human subjects are exposed to a storage phosphor screen or a photographic film. azurebiosystems.comqps.com
The beta particles emitted from the 14C within the tissue create a latent image on the detection medium. With phosphor imaging, a laser scans the screen after exposure, releasing the stored energy as light, which is detected to form a high-resolution digital image. azurebiosystems.com The intensity of the signal in different areas of the image is proportional to the concentration of radioactivity, allowing for the precise localization and quantification of the labeled compounds in various organs and tissues. nih.gov This provides critical information on tissue distribution and potential sites of accumulation. nih.gov
Accelerator Mass Spectrometry (AMS) is the most sensitive method for detecting long-lived radioisotopes like Carbon-14. tandfonline.com Unlike LSC, which detects radioactive decay events, AMS directly counts the number of 14C atoms in a sample. nih.gov The sample is first converted to elemental carbon (graphite) or carbon dioxide. rsc.org The carbon atoms are then ionized and accelerated to high energies. A series of magnets and detectors separate the 14C ions from the much more abundant stable isotopes (12C and 13C) and any interfering isobars, allowing for the precise counting of individual 14C atoms.
The exceptional sensitivity of AMS allows for studies using extremely low, pharmacologically inactive "microdoses" of D-Glucuronic Acid-(6-C14). nih.gov This minimizes potential perturbations of normal metabolism and reduces the radiation exposure to the subject. nih.gov AMS is particularly valuable for human ADME studies and for quantifying metabolites present at very low concentrations. nih.govresearchgate.net
Chromatographic and Electrophoretic Separations Coupled with Radiometric Detection
To analyze the metabolic profile, the parent compound D-Glucuronic Acid-(6-C14) must be separated from its various metabolites. This is achieved by coupling high-resolution separation techniques with a radiometric detector.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating complex mixtures of metabolites. researchgate.net An extract of a biological sample is injected into the HPLC system, where it is carried by a liquid mobile phase through a column packed with a solid stationary phase. Different compounds in the mixture interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and elute at different times.
To specifically detect the radiolabeled compounds, the eluent from the HPLC column is passed through an online radiometric detector. nih.gov In a typical setup, the eluent is mixed with a scintillation fluid, and this mixture flows through a specialized cell positioned between two photomultiplier tubes. researchgate.net As a peak of 14C-labeled compound passes through the cell, the emitted beta particles generate light, which is detected and recorded. This creates a radiochromatogram, where each peak represents a different radiolabeled metabolite, and the area under each peak is proportional to its amount. researchgate.net This powerful combination allows for the simultaneous separation and quantification of the parent drug and its full spectrum of metabolites.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| D-Glucuronic Acid-(6-C14) |
| Acetonitrile |
| Methanol |
| Trichloroacetic Acid |
| Carbon-14 |
| Carbon-12 |
| Carbon-13 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Radiolabeled Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and thermally stable compounds. azolifesciences.com However, D-Glucuronic Acid-(6-C14) and its polar metabolites are not directly amenable to GC analysis due to their low volatility and thermal lability. thermofisher.com To overcome this limitation, chemical derivatization is an essential prerequisite, converting the non-volatile radiolabeled species into derivatives with increased volatility and thermal stability suitable for GC separation. azolifesciences.comthermofisher.com
The primary derivatization strategy for glucuronic acid and its metabolites involves silylation. nih.govresearchgate.net This process replaces active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group. thermofisher.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used in combination with a catalyst like trimethylchlorosilane (TMCS). nih.govnih.gov This two-step approach first involves the methoximation of carbonyl groups, followed by the silylation of polar functional groups, which reduces polarity and increases the thermal stability of the analytes. thermofisher.com
Once derivatized, the 14C-labeled metabolites can be separated on a GC column, typically a non-polar or semi-polar capillary column, based on their boiling points and interactions with the stationary phase. azolifesciences.comcabidigitallibrary.org The effluent from the GC column is then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates reproducible mass spectra and characteristic fragmentation patterns. azolifesciences.comthermofisher.com These fragmentation patterns serve as a molecular fingerprint, allowing for the identification of the metabolites by comparing the obtained spectra with established spectral libraries (e.g., NIST) or through manual interpretation. thermofisher.comnih.gov
The presence of the 14C label does not significantly alter the chromatographic behavior or mass spectral fragmentation pattern of the metabolite, although the molecular ion and any fragments containing the 14C atom will be shifted by the corresponding mass difference compared to the unlabeled standard. This allows for the selective detection and tracing of metabolites originating from D-Glucuronic Acid-(6-C14). The high separation power of GC combined with the sensitive and specific detection by MS makes this technique highly effective for the analysis of complex biological mixtures. science.govgcms.cz
| Derivatization Agent/Method | Target Functional Groups | Typical GC-MS Conditions | Application for Glucuronic Acid |
| Silylation (e.g., BSTFA + TMCS) | Hydroxyl (-OH), Carboxyl (-COOH), Amino (-NH), Thiol (-SH) | Column: Phenyl-methyl siloxane capillary column (e.g., VF-5ms). cabidigitallibrary.orgCarrier Gas: Helium. cabidigitallibrary.orgIonization: Electron Ionization (EI) at 70 eV. nih.govDetection: Selective Ion Monitoring (SIM) or Full Scan. nih.gov | Increases volatility and thermal stability for GC analysis. nih.govnih.gov |
| Methoximation followed by Silylation | Carbonyl (=O) groups, then polar groups | Oven Program: Temperature ramp (e.g., 150°C to 260°C). nih.govInjector Temp: ~250°C.MS Source Temp: ~230°C. nih.gov | Comprehensive derivatization of all polar functional groups for broad metabolite profiling. thermofisher.com |
Capillary Electrophoresis for Charged Metabolite Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of polar and charged metabolites, such as D-Glucuronic Acid-(6-C14) and its conjugates. nih.govresearchgate.net This method offers high separation efficiency and requires only nanoliter volumes of sample, making it ideal for analyzing biomass-limited samples. researchgate.netnih.gov The separation in CE is based on the differential migration of charged analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov
For profiling metabolites, CE is most powerfully employed when coupled with mass spectrometry (CE-MS). nih.govresearchgate.net This hyphenated technique combines the superior separation capabilities of CE for charged and polar molecules with the high selectivity and sensitivity of MS detection. researchgate.netyoutube.com CE-MS is recognized as a strong analytical tool for metabolomics, capable of detecting hundreds of molecular features in complex biological samples like urine. nih.gov
In a typical CE-MS setup for anionic metabolites like glucuronides, a coated capillary is used to suppress the electroosmotic flow, and separation occurs in reverse polarity (cathode at the inlet, anode at the outlet). nih.gov The background electrolyte (BGE) composition and pH are critical parameters that are optimized to achieve the best separation. nih.gov Due to their negative charge at neutral or basic pH, D-Glucuronic Acid-(6-C14) and its acidic metabolites migrate toward the anode, separated based on their distinct charge-to-size ratios.
Recent advancements in CE-MS include the development of novel derivatization strategies to enhance sensitivity and allow for the analysis of anionic metabolites in the more common positive ionization mode. nih.govnih.gov By tagging the carboxyl group of acidic metabolites with a permanently positively charged moiety, their detection by MS can be significantly improved. nih.gov In-capillary derivatization techniques have also been developed, where the capillary acts as a microreactor, simplifying sample preparation. mdpi.com
| CE Parameter | Typical Conditions for Charged Metabolite Profiling | Rationale / Effect on Separation |
| Capillary Type | Fused-silica with a neutral coating (e.g., linear polyacrylamide) | Minimizes analyte adsorption to the capillary wall and suppresses electroosmotic flow (EOF). nih.gov |
| Background Electrolyte (BGE) | Acidic (e.g., 1 M formic acid) for cations; Basic (e.g., 50 mM ammonium (B1175870) carbonate, pH 9.5) for anions | Controls the charge state of the analytes and the direction of the EOF. researchgate.net |
| Separation Voltage | 20-30 kV (can be positive or negative polarity) | Driving force for electrophoretic migration; higher voltage generally leads to faster analysis and higher efficiency. researchgate.netyoutube.com |
| Injection Method | Hydrodynamic or Electrokinetic | Introduces a small plug of sample into the capillary. researchgate.net |
| Detection | Mass Spectrometry (MS) | Provides sensitive and selective detection and structural information for metabolite identification. nih.govresearchgate.net |
Integration with Mass Spectrometry for Structural Elucidation of Radiolabeled Metabolites
The definitive structural elucidation of metabolites derived from D-Glucuronic Acid-(6-C14) relies heavily on the integration of separation techniques with advanced mass spectrometry (MS). pharmaron.comqps.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) in an LC-MS/MS configuration, is the universal approach for this purpose. qps.compharmaron.com The radioactivity of the 14C-label facilitates the initial detection and profiling of all drug-related material, while HRMS provides the precise mass measurements necessary for determining elemental compositions and elucidating structures. qps.comnih.gov
Tandem mass spectrometry (MS/MS) is a cornerstone for structural analysis. researchgate.net In this technique, a precursor ion corresponding to a potential radiolabeled metabolite is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a wealth of structural information about the aglycone and the nature of its conjugation. researchgate.netmdpi.com
For glucuronide conjugates, a characteristic neutral loss of the glucuronic acid moiety (C6H8O6, corresponding to a mass of 176.0321 Da) is frequently observed during CID. nih.govnih.gov This specific neutral loss is a powerful tool for selectively detecting potential glucuronide conjugates within a complex biological matrix. nih.govnih.govacs.org By performing a neutral loss scan, the mass spectrometer can specifically identify all precursor ions that lose 176 Da upon fragmentation, creating a targeted profile of glucuronides. nih.gov The resulting "deconjugated" product ion spectrum can then be compared to mass spectral libraries of the parent compound and its phase I metabolites to identify the aglycone. nih.govnih.gov
The combination of chromatographic retention time, accurate mass measurement of the precursor ion, and the specific fragmentation pattern (including the neutral loss of 176 Da) provides a high degree of confidence in the structural assignment of D-Glucuronic Acid-(6-C14) metabolites. qps.comresearchgate.net
| Mass Spectrometry Technique | Application in Metabolite Elucidation | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate mass for precursor and product ions. | Provides elemental composition (molecular formula) of the metabolite and its fragments, increasing identification confidence. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected precursor ions to generate product ion spectra. | Provides structural information based on characteristic fragmentation patterns of the aglycone and conjugate. researchgate.netresearchgate.net |
| Neutral Loss (NL) Scanning | Specifically detects precursor ions that lose a defined neutral fragment (e.g., 176.0321 Da for glucuronic acid). | Selectively identifies a class of compounds, such as glucuronide conjugates, in a complex mixture. nih.govnih.gov |
| Precursor Ion (PI) Scanning | Detects all precursor ions that generate a specific product ion upon fragmentation. | Can be used to find metabolites that share a common structural core that produces a characteristic fragment. nih.gov |
| LC-MS/MS with Radio-flow Detector | Combines chromatographic separation, mass spectrometric analysis, and radioactivity detection. | Correlates radioactive peaks with specific mass spectral data for unambiguous identification of radiolabeled metabolites. qps.com |
Elucidation of Metabolic Pathways and Biochemical Transformations Utilizing D Glucuronic Acid 6 C14
Investigation of Glucuronidation Pathways in Isolated Cellular Systems and Organoid Models
Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and excretion of a wide array of endogenous and xenobiotic compounds. hmdb.ca The process involves the enzymatic transfer of a glucuronic acid moiety from an activated precursor to a substrate, rendering it more water-soluble and facilitating its elimination from the body. hmdb.cawikipedia.org D-Glucuronic Acid-(6-C14) is instrumental in studying the kinetics and specificity of this critical detoxification system in vitro.
The direct precursor for all glucuronidation reactions is not free glucuronic acid, but its activated form, Uridine Diphosphate-Glucuronic Acid (UDPGA). hmdb.canih.gov In living systems, UDPGA is synthesized from UDP-glucose via the action of the NAD+-dependent enzyme UDP-glucose 6-dehydrogenase. nih.gov This enzyme catalyzes the oxidation of the C-6 hydroxyl group of the glucose moiety to a carboxylic acid, forming UDPGA. nih.gov
When isolated cellular systems, such as primary hepatocytes or organoids, are supplied with D-Glucuronic Acid-(6-C14), it can enter the glucuronic acid metabolic pathway. While the primary route to UDPGA is from UDP-glucose, administered D-Glucuronic Acid-(6-C14) can be converted to UDP-Glucuronic Acid-(6-C14) through salvage pathways, allowing it to serve as an effective tracer. The radiolabel at the C-6 position is conserved throughout this activation process. By measuring the incorporation of the C14 label into the intracellular UDPGA pool, researchers can quantify the rate of its formation and its subsequent utilization in conjugation reactions. This allows for a detailed analysis of the dynamics of the precursor pool under various physiological or toxicological conditions.
The enzymes that catalyze the transfer of glucuronic acid from UDPGA to substrates are known as UDP-glucuronosyltransferases (UGTs). wikipedia.org These enzymes are a superfamily with varying substrate specificities. wikipedia.org D-Glucuronic Acid-(6-C14) is a vital tool for characterizing the activity and specificity of these enzymes.
In a typical in vitro assay, a specific UGT isozyme is incubated with radiolabeled UDP-Glucuronic Acid-(6-C14) and a panel of potential substrates (aglycones). The enzymatic reaction results in the formation of a radiolabeled glucuronide conjugate. By separating the product from the unreacted UDPGA and substrate, the amount of radioactivity incorporated into the product can be quantified using liquid scintillation counting or other radiological techniques. This provides a direct measure of the enzyme's catalytic activity towards that specific substrate. By comparing the rates of conjugation across a diverse range of compounds, the substrate specificity of the enzyme can be determined. wikipedia.orgnaturecurefamilyhealth.com
| Substrate (Aglycone) | UGT Isozyme | Relative Conjugation Rate (%) |
| Bilirubin (B190676) | UGT1A1 | 100 |
| Estradiol | UGT1A1 | 45 |
| Morphine | UGT2B7 | 95 |
| Naproxen | UGT2B7 | 78 |
| Acetaminophen | UGT1A6 | 88 |
This interactive table presents hypothetical data on the relative rates of conjugation for different substrates by specific UGT isozymes, as determined using a UDP-Glucuronic Acid-(6-C14) based assay. The rate for the primary substrate of each enzyme is set to 100%.
The liver is the primary site of glucuronidation, with the kidneys also playing a significant role. xcode.lifemdpi.com In vitro models such as isolated liver and kidney microsomes, cell cultures (e.g., HepG2), and advanced 3D organoid models are used to study the metabolic capacity of these organs. The use of radiolabeled precursors like D-Glucuronic Acid-(6-C14) is central to these investigations.
In these experimental setups, the model system is incubated with D-Glucuronic Acid-(6-C14) and a xenobiotic or endogenous compound of interest. The system first synthesizes UDP-Glucuronic Acid-(6-C14), which is then used by the native UGTs to conjugate the target substrate. Following incubation, the cells or microsomes are lysed, and the medium is collected. The resulting radiolabeled glucuronide metabolites are then separated using techniques like high-performance liquid chromatography (HPLC) and quantified. This methodology allows for the determination of key metabolic parameters, such as the rate of glucuronide formation (Vmax) and the substrate affinity (Km) of the enzymes within a complex biological matrix. nih.gov Such studies are crucial for predicting the metabolic clearance of drugs and assessing the detoxification capabilities of hepatic and renal tissues. promonograph.org
| In Vitro Model | Substrate | Rate of Glucuronide Formation (nmol/min/mg protein) |
| Human Liver Microsomes | Hyodeoxycholic Acid | 3.3 |
| Human Kidney Microsomes | Hyodeoxycholic Acid | 9.2 |
| Human Liver Microsomes | Chenodeoxycholic Acid | < 0.1 |
| Human Kidney Microsomes | Chenodeoxycholic Acid | < 0.1 |
| Human Liver Microsomes | 6α-hydroxy-lithocholic acid | 2.9 |
This interactive table displays representative data adapted from studies on bile acid conjugation, illustrating how D-Glucuronic Acid-(6-C14) could be used to determine the specific glucuronidation rates of various substrates in hepatic and renal microsomal models. nih.gov Note the high specificity for 6α-hydroxylated bile acids.
Tracing D-Glucuronic Acid-(6-C14) in Plant Primary and Secondary Metabolism
In plants, D-glucuronic acid is a key component of the cell wall and is also involved in the conjugation and detoxification of various compounds. kisti.re.kr The use of D-Glucuronic Acid-(6-C14) allows researchers to trace the flow of this important sugar acid through distinct metabolic pathways.
The plant cell wall is a complex structure composed of polysaccharides, including cellulose, hemicelluloses, and pectins. D-glucuronic acid is a fundamental building block of certain hemicelluloses (e.g., glucuronoxylans) and pectic polysaccharides. mdpi.com The biosynthesis of these polymers involves the activation of monosaccharides to their nucleotide sugar forms, primarily UDP-sugars.
By feeding D-Glucuronic Acid-(6-C14) to plant tissues or cell cultures, scientists can trace its incorporation into the cell wall. The radiolabeled glucuronic acid is converted to UDP-Glucuronic Acid-(6-C14), which is then used by polysaccharide synthases in the Golgi apparatus to be polymerized into growing polysaccharide chains. After a specific period, the cell walls can be isolated and fractionated into their constituent polymers. The radioactivity within each fraction is then measured to determine the extent and rate of D-Glucuronic Acid-(6-C14) incorporation. This approach has been crucial in elucidating the pathways of cell wall biosynthesis and understanding how different polysaccharides are assembled and modified. dntb.gov.ua
| Plant Tissue | Cell Wall Fraction | Radioactivity Incorporation (cpm/mg) |
| Tobacco (BY-2) Cells | Pectin (B1162225) | 15,200 |
| Tobacco (BY-2) Cells | Hemicellulose | 8,500 |
| Tobacco (BY-2) Cells | Cellulose | 150 |
| Maize Root Tips | Pectin | 18,900 |
| Maize Root Tips | Hemicellulose | 11,300 |
This interactive table provides a hypothetical representation of data from a pulse-labeling experiment using D-Glucuronic Acid-(6-C14) in plant cell cultures and tissues. The data illustrate the differential incorporation of the radiolabel into various cell wall polysaccharide fractions.
Plants, like animals, possess detoxification systems to metabolize harmful xenobiotics, such as herbicides and pollutants, as well as to regulate levels of endogenous signaling molecules like phytohormones. mdpi.com Conjugation with sugars is a primary mechanism for increasing the water solubility of these compounds, thereby facilitating their transport and sequestration, often into the vacuole. While glucosylation (conjugation with glucose) is common, glucuronidation also plays a role in these processes. mdpi.com
Sugar Nucleotide Interconversions and Ascorbic Acid Biosynthesis in Plant Tissues
In plant tissues, the primary and most well-established route for L-ascorbic acid (Vitamin C) biosynthesis is the "Smirnoff-Wheeler" pathway, which originates from GDP-D-mannose rather than D-glucuronic acid. nih.govscielo.br This pathway is distinct from the one found in animals, where UDP-D-glucuronic acid serves as a key precursor. nih.gov However, studies utilizing radiolabeled compounds, including those related to D-Glucuronic Acid-(6-C14), have elucidated alternative or secondary pathways that contribute to the plant's ascorbic acid pool.
Research has shown that D-glucuronic acid can be produced in plants from myo-inositol. core.ac.uk This D-glucuronic acid stands at a metabolic crossroads; it can either be channeled into the synthesis of cell wall polymers like pectin and hemicellulose or be directed towards ascorbic acid biosynthesis. core.ac.uk Furthermore, the turnover of cell wall pectins can release D-galacturonic acid, a related uronic acid, which has been demonstrated to be a precursor for ascorbic acid. nih.govscielo.br
Radiotracer studies have been fundamental in confirming these alternative routes. For instance, experiments in ripening strawberries demonstrated that D-galacturonic acid-1-14C is metabolized to L-ascorbic acid-6-14C, indicating an inversion of the carbon skeleton. core.ac.uk Similarly, infiltration of D-[6-14C]-glucose into various plant tissues has been shown to result in the formation of L-ascorbic acid labeled at the C6 position, confirming the metabolic link. scielo.br While direct studies feeding D-Glucuronic Acid-(6-C14) are less common for this specific plant pathway, the evidence from closely related labeled precursors strongly supports the role of uronic acids as substrates for ascorbic acid synthesis under certain conditions, such as fruit ripening or cell wall turnover. core.ac.uk
Table 1: Key Enzymes and Intermediates in Plant Ascorbic Acid Biosynthesis Pathways
| Pathway | Key Precursor | Key Intermediates | Terminal Enzyme |
|---|---|---|---|
| Primary (Smirnoff-Wheeler) | GDP-D-Mannose | GDP-L-Galactose, L-Galactose-1-P, L-Galactono-1,4-lactone | L-Galactono-1,4-lactone dehydrogenase |
| Alternative (Uronic Acid) | D-Galacturonic Acid | L-Galactonic acid, L-Galactono-1,4-lactone | L-Galactono-1,4-lactone dehydrogenase |
| Alternative (myo-Inositol) | myo-Inositol | D-Glucuronic acid | (Multiple steps) |
Microbial Metabolism and Biotransformation of D-Glucuronic Acid-(6-C14)
Microorganisms exhibit diverse and efficient pathways for utilizing D-glucuronic acid as a carbon source. The use of D-Glucuronic Acid-(6-C14) has enabled detailed mapping of these catabolic routes and has been applied to study the effects of external compounds on fungal metabolism. nih.gov
Bacteria and fungi employ distinct strategies to degrade D-glucuronic acid. In many bacteria, including Escherichia coli, the primary route is the isomerase pathway (also known as the Ashwell pathway). This pathway involves the following key steps where the 6-C14 label can be tracked:
D-Glucuronic acid is isomerized to D-fructuronic acid by uronate isomerase.
D-Fructuronic acid is then reduced to D-mannonic acid.
Subsequent enzymatic reactions convert D-mannonic acid into 2-keto-3-deoxy-6-phosphogluconate (KDPG), a central intermediate in the Entner-Doudoroff pathway.
KDPG is finally cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate.
In this bacterial pathway, the 6-C14 label from the original D-glucuronic acid molecule would be located on the C3 carbon of the resulting pyruvate molecule.
Fungal pathways, such as the one characterized in Aspergillus niger, differ significantly. researchgate.net Fungi typically initiate catabolism with a reduction step, converting D-glucuronic acid to L-gulonic acid, which is then oxidized and processed through a separate series of intermediates. Studies using 14C-labeled glucuronate have been instrumental in understanding these pathways and how they are affected by external agents like herbicides. nih.gov
The fate of the 6-C14 label from D-glucuronic acid catabolism is critically dependent on the presence or absence of oxygen. The pyruvate-(3-C14) generated via the bacterial isomerase pathway serves as a crucial branchpoint.
Aerobic Conditions: In the presence of oxygen, microorganisms utilize aerobic respiration for maximum energy extraction. The labeled pyruvate is converted to acetyl-CoA-(2-C14), which enters the tricarboxylic acid (TCA) cycle. Through the cyclical reactions of the TCA cycle, the labeled carbon is eventually released as 14CO2 . This complete oxidation allows researchers to quantify the rate of D-glucuronic acid respiration by measuring the evolved radiolabeled carbon dioxide. mediresonline.org
Anaerobic Conditions: In the absence of oxygen, microbes resort to fermentation. mediresonline.org The labeled pyruvate is not oxidized further but is instead used as an electron acceptor, being converted into various fermentation end-products. Depending on the microbial species and its specific fermentative pathway, the 6-C14 label can be incorporated into compounds such as lactic acid, ethanol, or other organic acids. researchgate.net Anaerobic degradation of complex carbohydrates containing uronic acids is a key process in environments like sediments, carried out by diverse microbial consortia. nih.gov
D-glucuronic acid can serve as a substrate for the microbial production of valuable chemical derivatives. A prominent example is the biotransformation of D-glucuronic acid to D-glucaric acid, a top value-added chemical that can be used as a building block for polymers. mdpi.comnih.gov Recombinant strains of E. coli, engineered to express uronate dehydrogenase, have been successfully used to catalyze this direct oxidation. mdpi.com
In such a bioprocess, D-Glucuronic Acid-(6-C14) would be an ideal tracer to optimize and quantify production. By feeding the labeled substrate to the microbial culture, researchers can track the incorporation of the 14C label into the D-glucaric acid product. This allows for a precise measurement of conversion efficiency, yield, and potential metabolic bottlenecks, distinguishing the carbon that originated from the precursor from other cellular carbon sources.
Table 2: Examples of Microbial Biotransformation of D-Glucuronic Acid
| Substrate | Microorganism (Example) | Key Enzyme | Product | Application of 6-C14 Label |
|---|---|---|---|---|
| D-Glucuronic Acid | Recombinant E. coli | Uronate Dehydrogenase | D-Glucaric Acid | Quantify conversion yield and efficiency |
Mechanistic Insights into Glucuronidation and Metabolic Fate in Non-Human Animal Models
In vertebrates, the conjugation of molecules with D-glucuronic acid, a process known as glucuronidation, is a major Phase II metabolic pathway essential for the detoxification and excretion of a vast array of substances. nih.govwikipedia.org
Glucuronidation occurs predominantly in the liver, with the kidneys also playing a significant role. wikipedia.org The process utilizes an activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), which is synthesized from glucose. hmdb.caresearchgate.net Enzymes called UDP-glucuronosyltransferases (UGTs) catalyze the transfer of the glucuronic acid moiety from UDPGA to a substrate, which can be a drug, a toxin, or an endogenous compound like bilirubin. This conjugation dramatically increases the water solubility of the substrate, facilitating its elimination from the body via urine or bile.
The use of D-Glucuronic Acid-(6-C14) and its derivatives has been central to understanding this process in vivo. Classic studies in the 1950s administered C14-labeled D-glucuronic acid and its lactone to rats and guinea pigs to trace its metabolic fate, including its conversion to ascorbic acid (in rats) and its excretion. researchgate.netnih.gov More targeted experiments involved administering a xenobiotic (like menthol) along with 1-C14-glucose to a rabbit; the resulting menthyl glucuronide isolated from urine was found to be labeled, demonstrating the in vivo synthesis and conjugation pathway. researchsolutions.com
These animal models have revealed that both hepatic and renal tissues are active sites of glucuronidation. The liver is the primary site for metabolizing circulating compounds, while the kidneys contribute to the clearance of substances from the blood and can also metabolize compounds locally. Using radiolabeled precursors allows for the quantification of glucuronide conjugates in plasma, urine, and bile, providing critical data on the pharmacokinetics and clearance mechanisms of drugs and other xenobiotics in preclinical studies. nih.gov
Biliary Excretion and Enterohepatic Recirculation Mechanisms in Preclinical Systems
The biliary system is a primary route for the elimination of many endogenous and xenobiotic compounds from the liver. Glucuronidation, the process of conjugating molecules with glucuronic acid, significantly increases their water solubility, facilitating their excretion into bile. While specific quantitative data on the biliary excretion of D-Glucuronic Acid-(6-C14) as a free agent is not extensively detailed in the available literature, the principles governing the excretion of glucuronide conjugates are well-established in preclinical models.
Once a compound is glucuronidated in the liver, the resulting glucuronide can be transported into the bile. This process is mediated by specific transporters on the canalicular membrane of hepatocytes. The molecular weight and polarity of the glucuronide conjugate are key determinants of its preferred route of excretion, with higher molecular weight conjugates generally favoring biliary excretion over renal excretion.
Enterohepatic recirculation is a process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver via the portal circulation. This can prolong the systemic exposure to a compound. For glucuronide conjugates, this process typically involves the hydrolysis of the glucuronide back to the parent compound (aglycone) by β-glucuronidases, which are enzymes present in the gut microbiota. The reabsorbed aglycone can then re-enter the systemic circulation.
In the context of administering D-Glucuronic Acid-(6-C14) conjugated to a xenobiotic, the radiolabel would be tracked as part of the conjugate into the bile. The extent of its reabsorption would depend on the activity of intestinal β-glucuronidases on that specific conjugate and the subsequent absorption of the released D-Glucuronic Acid-(6-C14) or the aglycone.
Table 1: Representative Biliary Excretion of a Model Xenobiotic Glucuronide in Rats
| Time Post-Administration (hours) | Cumulative Biliary Excretion (% of Administered Dose) |
|---|---|
| 1 | 15.2 ± 3.5 |
| 2 | 32.8 ± 5.1 |
| 4 | 55.6 ± 6.8 |
| 8 | 72.3 ± 8.2 |
| 24 | 85.1 ± 9.5 |
This table presents hypothetical data for a model xenobiotic glucuronide to illustrate the typical pattern of biliary excretion in preclinical studies.
In Vivo Tracing of Endogenous Compounds Derived from Glucuronic Acid Precursors
D-Glucuronic Acid-(6-C14) has been instrumental in elucidating the biosynthetic pathways of certain endogenous compounds, most notably L-ascorbic acid (Vitamin C) in animal species that can synthesize it, such as rats. These tracer studies have provided definitive evidence of the metabolic conversion of glucuronic acid.
Early research demonstrated that the carbon chain of D-glucuronic acid is utilized for the biosynthesis of L-ascorbic acid. minsky.ai When D-Glucuronic Acid-(6-C14) is administered to rats, the radiolabel is incorporated into L-ascorbic acid, confirming that D-glucuronic acid is a direct precursor. minsky.ai
Interestingly, studies have shown a significant difference in the efficiency of conversion depending on whether D-glucuronic acid or its lactone form, D-glucuronolactone, is administered. In one study, while D-glucuronolactone-6-C14 was found to be a precursor for L-ascorbic acid, no detectable radioactivity was found in the urinary ascorbic acid of human subjects who ingested D-Glucuronic-6-C14 acid. minsky.aidtic.mil This suggests that the lactone form is more readily converted to L-ascorbic acid. minsky.aidtic.mil
Further investigations in rats provided more quantitative data on this conversion. Following the administration of D-glucuronolactone-6-C14 to Chloretone-treated rats (a substance that stimulates L-ascorbic acid synthesis), a significant percentage of the administered radioactivity was recovered in urinary L-ascorbic acid. minsky.ai
Table 2: Conversion of D-Glucuronolactone-6-C14 to L-Ascorbic Acid in Chloretone-Treated Rats
| Compound Administered | Radioactivity Recovered in Urinary L-Ascorbic Acid (24 hours, % of dose) |
|---|---|
| D-Glucuronolactone-6-C14 | 4.5 |
Data adapted from Burns, J.J., et al. (1956). The Synthesis of L-Ascorbic Acid in the Rat from D-Glucuronolactone and L-Gulonolactone. Journal of Biological Chemistry, 221(2), 507-515. minsky.ai
These findings, made possible by the use of D-Glucuronic Acid-(6-C14), have been fundamental to our understanding of the biosynthetic pathway of L-ascorbic acid in species capable of its synthesis. minsky.ai
Enzymatic Reaction Mechanisms and Isotope Effects in D Glucuronic Acid Metabolism
Kinetic Isotope Effect Studies with Carbon-14 Labeled D-Glucuronic Acid
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs using D-Glucuronic Acid-(6-¹⁴C) provides valuable data on the mechanisms of enzymes involved in its metabolism. The difference in mass between ¹²C and ¹⁴C, although slight, is sufficient to affect the vibrational frequencies of bonds involving the carbon atom, which in turn can influence the activation energy of a reaction. wikipedia.org
Primary and Secondary Isotope Effects in Glucuronidation and Related Reactions
Kinetic isotope effects are categorized as either primary or secondary. Primary KIEs are observed when a bond to the isotopically labeled atom is formed or broken during the rate-determining step of the reaction. nih.gov In the context of glucuronidation, where the glucuronyl moiety is transferred from a UDP-glucuronic acid (UDPGA) donor to a substrate, a primary KIE involving the C-6 position would not be expected, as the bonds to this carbon are not directly altered in the key bond-breaking or bond-forming events of the glucuronyl transfer.
Conversely, secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond cleavage or formation. wikipedia.org These effects are generally smaller than primary KIEs but can still provide significant mechanistic information. wikipedia.org For D-Glucuronic Acid-(6-¹⁴C), an SKIE could be observed if changes at the C-6 position influence the electronic environment or steric hindrance at the anomeric carbon (C-1), where the reaction occurs. These effects can offer clues about the structure and charge distribution of the transition state.
Elucidating Rate-Limiting Steps and Transition States in Enzyme Catalysis
A key application of KIE studies is the identification of the rate-limiting step in a multi-step enzymatic reaction. nih.gov If a measurable KIE is detected upon substitution with ¹⁴C at the C-6 position, it suggests that the step involving this part of the molecule is kinetically significant. The magnitude of the KIE can provide insights into the nature of the transition state, which is the high-energy, transient molecular structure that exists at the peak of the reaction energy profile. nih.gov While the transition state itself cannot be isolated, its properties can be inferred from how isotopic substitution affects the rate of its formation. nih.gov For enzymes, conformational changes can often be the rate-limiting step, and KIE studies can help to dissect these motions from the chemical steps of catalysis. nih.gov
Detailed Characterization of Glucuronyltransferase Substrate Specificity and Catalytic Mechanisms
UDP-glucuronosyltransferases (UGTs) are a critical family of enzymes that catalyze the transfer of glucuronic acid from UDPGA to a wide variety of substrates, thereby increasing their water solubility and facilitating their excretion. nih.gov The use of radiolabeled UDPGA, synthesized from D-Glucuronic Acid-(6-¹⁴C), is a cornerstone of in vitro assays to characterize the activity and substrate specificity of different UGT isoforms.
These enzymes exhibit distinct but often overlapping substrate specificities. nih.gov For instance, UGT1A and UGT2B are the most important subfamilies for conjugating drugs. nih.gov Studies using radiolabeled substrates have been essential in defining the roles of specific isoforms in metabolizing various compounds, from bilirubin (B190676) to therapeutic drugs. nih.gov The catalytic mechanism for UGTs is complex and involves key amino acid residues, such as a histidine and an aspartic acid, that act as a catalytic dyad. nih.gov
Below is a table summarizing the typical substrates for several key human UGT isoforms, information often determined through assays involving radiolabeled UDP-glucuronic acid.
| UGT Isoform | Representative Substrates | Key Functions |
| UGT1A1 | Bilirubin, estrogens, various drugs | Bilirubin clearance, hormone regulation |
| UGT1A9 | Mycophenolic acid, propofol, flavonoids | Drug metabolism, detoxification |
| UGT2B7 | Morphine, zidovudine (B1683550) (AZT), non-steroidal anti-inflammatory drugs (NSAIDs) | Metabolism of opioids and other drugs |
| UGT2B15 | Androgens, S-oxazepam | Steroid hormone regulation, drug metabolism |
This table provides a simplified overview. Substrate specificities can overlap between isoforms.
Investigation of Glycosidase and Glucuronidase Enzyme Action on Labeled Substrates
While UGTs synthesize glucuronides, β-glucuronidases catalyze the reverse reaction: the cleavage of the glucuronic acid moiety from a substrate. researchgate.net This process, known as deglucuronidation, can regenerate the original compound, which may have biological or toxicological implications. The activity of β-glucuronidase, particularly from gut microbiota, can influence the disposition and efficacy of many drugs.
Substrates labeled with ¹⁴C in the glucuronic acid portion are invaluable for studying the kinetics and inhibition of β-glucuronidases. nih.gov By monitoring the release of radiolabeled D-glucuronic acid or the decrease in the labeled substrate, researchers can accurately quantify the enzyme's activity. sigmaaldrich.com These assays are crucial for screening potential inhibitors of β-glucuronidase, which is a therapeutic target for mitigating certain drug-induced toxicities and modulating the enterohepatic circulation of various compounds. researchgate.net For example, assays often use synthetic substrates like phenolphthalein (B1677637) glucuronide, but custom-synthesized ¹⁴C-labeled glucuronides of specific drugs or metabolites allow for highly targeted investigations. sigmaaldrich.com
Specialized Applications of D Glucuronic Acid 6 C14 in Advanced Biological Research
Use in Glycosaminoglycan and Proteoglycan Biosynthesis Studies
The biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of the extracellular matrix, involves the polymerization of repeating disaccharide units, one of which is frequently D-glucuronic acid. nih.gov The process begins with the synthesis of UDP-activated sugars, including UDP-glucuronic acid, in the cytoplasm, which are then transported to the Golgi apparatus for chain elongation. nih.gov
Researchers utilize D-Glucuronic Acid-(6-C14), often in the form of UDP-D-[14C]glucuronic acid, as a precursor to label newly synthesized GAG chains like chondroitin (B13769445) sulfate (B86663) and heparan sulfate. nih.govsigmaaldrich.com By introducing this radiolabeled substrate to cell or tissue cultures, scientists can trace its incorporation and quantify the rate of GAG and proteoglycan synthesis under various physiological and pathological conditions. For instance, studies using microsomal preparations from chick-embryo cartilage have employed UDP-D-[14C]glucuronic acid to demonstrate the formation of different-sized proteochondroitin sulfate species. nih.gov Such pulse-chase experiments have been crucial in confirming that these different proteoglycans represent separately synthesized species rather than precursor-product relationships. nih.gov
Table 1: Key Findings in Proteoglycan Biosynthesis using Radiolabeled Glucuronic Acid
| Research Focus | Experimental Model | Radiolabeled Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Formation of Proteochondroitin Sulfate | Microsomal preparation from chick-embryo epiphyseal cartilage | UDP-D-[14C]glucuronic acid | Demonstrated the synthesis of two distinct species of proteoglycans, a large and a small form. | nih.gov |
| Polymerization of Chondroitin Sulfate | Chick cartilage microsomal enzyme preparation | UDP [14C] glucuronic acid | Showed single sugar addition to exogenous oligosaccharide primers, elucidating the polymerization mechanism. | nih.gov |
| General GAG Biosynthesis | Mammalian Tissues | UDP-glucuronic acid (as a precursor) | GAG synthesis is a non-template-driven process involving numerous tissue-specific enzymes in the Golgi apparatus. | nih.gov |
Elucidation of Lignan (B3055560) and Flavonoid Glucuronide Conjugation Pathways in Plants
In plants, as in animals, glucuronidation is a key metabolic process. It involves the attachment of glucuronic acid to various compounds, including secondary metabolites like lignans (B1203133) and flavonoids. nih.govskku.edu This conjugation increases their water solubility, which is important for transport, storage, and detoxification. nih.gov The resulting flavonoid and lignan glycosides have diverse biological activities. skku.edutmu.edu.tw
D-Glucuronic Acid-(6-C14) is a powerful tool for elucidating these conjugation pathways. By supplying the radiolabeled compound to plant tissues or cell cultures, researchers can trace the formation of specific glucuronides. This allows for the identification of novel metabolites and the enzymes responsible for their synthesis, known as UDP-glucuronosyltransferases (UGTs). For example, studies on the metabolism of flavonoids have shown that the position of glucuronidation can significantly impact the antioxidant properties of the molecule. nih.gov Using a C14-labeled tracer helps to map these specific conjugation patterns and understand their physiological relevance.
Tracing of Xenobiotic Metabolism and Detoxification Pathways in In Vitro and Non-Human In Vivo Models
Glucuronidation is a major Phase II detoxification reaction in animals, responsible for the elimination of a wide array of xenobiotics, including drugs, pollutants, and toxins. promonograph.orgnih.govwikipedia.org The enzyme UDP-glucuronosyltransferase (UDPGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the xenobiotic, forming a more water-soluble glucuronide that can be readily excreted in urine or bile. researchgate.nettaylorandfrancis.com
The use of D-Glucuronic Acid-(6-C14) in preclinical ADME (absorption, distribution, metabolism, and excretion) studies is fundamental to drug development and toxicology. nih.govopenmedscience.com In in vitro models, such as liver microsomes or cultured hepatocytes, the radiolabel allows for the quantification of glucuronide formation, providing data on the metabolic stability of a compound and the enzymes involved. nih.gov In non-human in vivo models, administering a xenobiotic along with D-Glucuronic Acid-(6-C14) enables researchers to track the distribution and excretion of the resulting radiolabeled glucuronide conjugates throughout the body. nih.gov This provides a complete picture of the detoxification and clearance pathways for a given foreign compound.
Methodological Advancements in Quantitative Autoradiography for Detailed Biological Sample Analysis
Quantitative autoradiography (QAR) is a high-resolution imaging technique used to visualize the distribution of radiolabeled substances in biological samples. Carbon-14 is a preferred isotope for QAR due to its suitable beta-emission energy, which provides good spatial resolution with limited "cross-fire" effects between adjacent cells. nih.gov This allows for precise localization and quantification of the tracer. nih.gov
D-Glucuronic Acid-(6-C14) is used in QAR to map the distribution of glucuronide conjugates or tissues with high GAG synthesis activity. For instance, in quantitative whole-body autoradiography (QWBA), a technique routinely used in pharmaceutical research, an animal is administered a C14-labeled compound. nih.govacs.org Thin sections of the entire body are then exposed to a sensitive film or detector, revealing the precise location and concentration of the radiolabel in all organs and tissues. When studying the metabolism of a drug that undergoes extensive glucuronidation, using D-Glucuronic Acid-(6-C14) can help visualize the sites of conjugation (e.g., the liver) and the routes of excretion (e.g., the kidneys and gastrointestinal tract). This provides invaluable data on drug disposition and potential tissue accumulation. nih.gov
Development of Novel Biochemical Assays for Enzyme Activity and Metabolic Flux Profiling
Understanding the kinetics of enzymes involved in glucuronic acid metabolism is crucial for both basic science and drug development. D-Glucuronic Acid-(6-C14) serves as a sensitive substrate for developing biochemical assays to measure the activity of enzymes such as UDP-glucuronosyltransferases (UGTs), β-glucuronidases, and uronate dehydrogenase. nih.govresearchgate.netsigmaaldrich.com
In a typical enzyme assay, D-Glucuronic Acid-(6-C14) or its activated form, UDP-[14C]glucuronic acid, is incubated with an enzyme source (e.g., a purified enzyme or a cell lysate). The reaction is stopped after a specific time, and the radiolabeled product is separated from the unreacted substrate, often using chromatography. The amount of radioactivity in the product is then measured, providing a direct and highly sensitive quantification of the enzyme's reaction rate. This approach allows for the determination of key kinetic parameters like Km and Vmax. nih.gov Furthermore, by tracing the flow of the C14 label through interconnected pathways, researchers can perform metabolic flux analysis, offering a dynamic view of how cells utilize glucuronic acid under different conditions.
Future Directions and Emerging Research Avenues for D Glucuronic Acid 6 C14 Tracers
Integration with Multi-Omics Approaches for Comprehensive Metabolic Pathway Reconstruction
The integration of D-Glucuronic Acid-(6-C14) tracing with multi-omics disciplines such as metabolomics, proteomics, and transcriptomics presents a frontier for achieving a holistic understanding of metabolic pathways. While traditional tracer studies quantify the flux through known pathways, a multi-omics approach can reveal novel metabolic routes and regulatory networks.
By introducing D-Glucuronic Acid-(6-C14) into a biological system, researchers can track the incorporation of the 14C label into a wide array of downstream metabolites. escholarship.orgbiorxiv.orgresearchgate.netmdpi.com Subsequent analysis using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can identify and quantify these labeled molecules. escholarship.orgbiorxiv.orgresearchgate.netmdpi.com This stable isotope-resolved metabolomics (SIRM) approach, though typically employing stable isotopes like 13C, can be adapted for radiotracers to provide a dynamic view of metabolic fluxes. escholarship.orgbiorxiv.orgresearchgate.netmdpi.com
Simultaneously, proteomics can identify changes in the expression of enzymes and regulatory proteins involved in glucuronic acid metabolism in response to various stimuli. Transcriptomics, on the other hand, can reveal alterations in gene expression for these proteins. The convergence of these datasets allows for the construction of comprehensive metabolic network models, offering unprecedented insight into the regulation of pathways involving D-glucuronic acid and its downstream products. For instance, this integrated approach could elucidate how xenobiotic exposure alters not just the glucuronidation pathway itself, but also interconnected pathways of cellular metabolism.
Table 1: Potential Multi-Omics Data Integration with D-Glucuronic Acid-(6-C14) Tracing
| Omics Level | Data Generated | Insights Gained with D-Glucuronic Acid-(6-C14) |
| Metabolomics | Identification and quantification of 14C-labeled metabolites | Direct measurement of metabolic flux through glucuronidation and downstream pathways. |
| Proteomics | Changes in protein expression and post-translational modifications | Identification of key enzymes and transporters involved in the metabolic fate of glucuronic acid. |
| Transcriptomics | Alterations in gene expression levels | Understanding the transcriptional regulation of metabolic pathways involving glucuronic acid. |
| Fluxomics | Calculation of metabolic reaction rates | Quantitative understanding of how metabolic networks adapt to changing conditions. |
Advancements in Micro-Autoradiography and High-Resolution Imaging Techniques for Cellular and Subcellular Localization
Determining the precise location of D-Glucuronic Acid-(6-C14) and its metabolites within cells and tissues is crucial for understanding their biological function. Micro-autoradiography is a powerful technique that allows for the visualization of radiolabeled compounds at a microscopic level. labcorp.com By overlaying a photographic emulsion onto a tissue section containing the radiotracer, the emitted beta particles from the 14C decay expose the emulsion, creating a pattern of silver grains that reveals the location of the labeled molecules. labcorp.com
Future advancements in this area are focused on improving the resolution and sensitivity of these imaging techniques. Combining micro-autoradiography with advanced microscopy, such as confocal or electron microscopy, can provide subcellular localization of the 14C label, distinguishing its presence in organelles like the endoplasmic reticulum (where glucuronidation primarily occurs), mitochondria, or the nucleus. Furthermore, the development of more sensitive scintillators and digital imaging technologies can reduce exposure times and enhance the quantitative accuracy of the data. researchgate.netresearchgate.net These high-resolution imaging techniques will be instrumental in studying the intracellular trafficking of glucuronide conjugates and understanding their role in cellular detoxification and signaling processes. researchgate.netresearchgate.net
Exploration of Environmental Fate and Bioremediation Applications of Glucuronic Acid Metabolites
The widespread presence of natural and synthetic compounds that are metabolized via glucuronidation leads to the release of glucuronic acid and its conjugates into the environment through waste streams. Understanding the environmental fate of these compounds is critical for assessing their ecological impact. D-Glucuronic Acid-(6-C14) can serve as an invaluable tool in these investigations. manufacturingchemist.com
By introducing 14C-labeled glucuronides into controlled environmental microcosms (e.g., soil or water samples), researchers can trace their biodegradation pathways. manufacturingchemist.com This allows for the identification of microorganisms capable of metabolizing these compounds and the elucidation of the enzymatic reactions involved. Such studies are crucial for developing bioremediation strategies to remove persistent organic pollutants that are often excreted as glucuronide conjugates. The long half-life of 14C is particularly advantageous for studying the long-term persistence and transformation of these metabolites in the environment. openmedscience.com
Table 2: Potential Applications of D-Glucuronic Acid-(6-C14) in Environmental Studies
| Research Area | Application of D-Glucuronic Acid-(6-C14) | Potential Outcomes |
| Biodegradation | Tracing the breakdown of 14C-glucuronides in soil and water. | Identification of key microbial species and enzymes involved in the degradation of these conjugates. |
| Bioaccumulation | Monitoring the uptake and accumulation of 14C-labeled metabolites in aquatic and terrestrial organisms. | Assessment of the potential for biomagnification of pollutants conjugated to glucuronic acid. |
| Ecotoxicology | Evaluating the toxicity of 14C-labeled glucuronide metabolites to non-target organisms. | Understanding the environmental risks associated with the release of these compounds. |
Potential for Tracing in Complex Ecosystems and Food Chain Dynamics
The movement of carbon through ecosystems is a fundamental ecological process. Isotopic tracers, including 14C, are instrumental in unraveling the complexities of food webs and nutrient cycling. wikipedia.orgresearchgate.net While often used to trace the flow of primary production, D-Glucuronic Acid-(6-C14) offers a unique opportunity to trace the fate of specific metabolic byproducts within an ecosystem.
For example, introducing D-Glucuronic Acid-(6-C14) or a 14C-labeled glucuronide conjugate into an aquatic environment could allow scientists to track its uptake by microorganisms and subsequent transfer through different trophic levels, from invertebrates to fish. nih.gov This could reveal previously unknown pathways of xenobiotic or metabolite transfer and bioaccumulation in the food chain. nih.gov Such studies would provide valuable data for ecological risk assessments and for understanding how anthropogenic compounds are processed within natural ecosystems. researchgate.netnih.gov
Synergistic Use with Stable Isotope Tracers (e.g., 13C) for Complementary Mechanistic Insights
The combined use of radioactive (14C) and stable (13C) isotopes offers a powerful approach to dissect metabolic pathways with greater detail and accuracy. nih.govresearchgate.netnih.gov This dual-labeling strategy allows for the simultaneous tracing of two different molecules or two different positions within the same molecule, providing complementary information. nih.govresearchgate.netnih.gov
For instance, a study could co-administer D-Glucuronic Acid-(6-C14) and [U-13C6]-glucose. This would enable researchers to distinguish the metabolic fate of glucuronic acid that is directly taken up by cells from that which is synthesized de novo from glucose. The 14C signal would specifically trace the exogenous glucuronic acid, while the 13C labeling pattern in glucuronic acid and its downstream metabolites would reveal the contribution of the glucose pathway. This approach can provide precise measurements of metabolic flux and help to differentiate between competing metabolic pathways, offering deeper mechanistic insights into cellular metabolism in both health and disease. nih.govresearchgate.netnih.gov A notable application of this dual-labeling approach has been demonstrated in investigating myocardial metabolism during ischemia using D-[6-14C] glucose and L-[1,2,3-13C3] lactate. nih.gov
Q & A
Q. What are the metabolic pathways involving D-Glucuronic Acid, and how can researchers study its role in detoxification mechanisms?
D-Glucuronic Acid is central to the glucuronidation pathway, a detoxification process where it conjugates with xenobiotics (e.g., drugs, toxins) or endogenous compounds (e.g., bilirubin) via UDP-glucuronosyltransferases (UGTs). This reaction increases hydrophilicity, facilitating renal or biliary excretion . To study this:
- Methodology : Use isotopic labeling (e.g., 6-C14) in in vitro assays with liver microsomes or recombinant UGTs. Quantify conjugates via liquid chromatography-mass spectrometry (LC-MS) or radiometric detection .
- Key Considerations : Optimize pH (7.4) and co-factor (UDP-glucuronic acid) concentrations. Control for enzyme stability and competing metabolic pathways .
Q. What are the standard protocols for synthesizing and purifying D-Glucuronic Acid derivatives for biochemical studies?
D-Glucuronic Acid derivatives (e.g., glucuronides) are synthesized via enzymatic or chemical methods:
- Enzymatic Synthesis : Incubate substrates with UGTs and UDP-glucuronic acid. Purify using solid-phase extraction (SPE) or preparative HPLC .
- Chemical Synthesis : Employ protective group strategies (e.g., acetyl or benzyl groups) to selectively modify the anomeric hydroxyl or carboxylic acid groups. Validate purity via nuclear magnetic resonance (NMR) and high-resolution MS .
- Advanced Tip : Ultrasound-assisted oxidation of D-glucose to D-Glucuronic Acid improves yield (up to 85%) by enhancing reaction kinetics .
Advanced Research Questions
Q. How can isotopic labeling (e.g., 6-C14) be utilized to trace D-Glucuronic Acid in metabolic flux studies, and what are the experimental pitfalls?
6-C14-labeled D-Glucuronic Acid enables tracking of metabolic flux in pathways like glycosaminoglycan (GAG) synthesis or detoxification:
- Methodology : Administer the labeled compound to cell cultures or animal models. Analyze isotopic incorporation into GAGs (e.g., heparan sulfate) using scintillation counting or autoradiography .
- Challenges :
Q. What experimental designs address contradictions in reported physicochemical properties of D-Glucuronic Acid (e.g., molecular formula discrepancies)?
Discrepancies in molecular formulas (e.g., C₆H₁₀O₇ vs. C₇H₁₂O₆) may stem from tautomerism or isomerization . To resolve:
Q. How do perturbations in D-Glucuronic Acid metabolism contribute to lysosomal storage disorders, and what models are used to study these mechanisms?
Defective glucuronic acid transport in lysosomes is linked to diseases like Salla disease and mucopolysaccharidoses. Key approaches:
- Fibroblast Models : Isolate fibroblasts from patients and measure intracellular glucuronic acid accumulation via LC-MS or fluorometric assays .
- Gene Editing : Use CRISPR/Cas9 to knock out SLC17A5 (sialin transporter) in cell lines, mimicking disease phenotypes .
- Therapeutic Screening : Test chaperone molecules (e.g., NO-NSAIDs) to restore lysosomal transport in in vitro models .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
